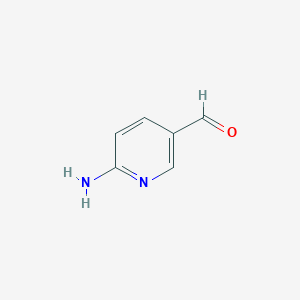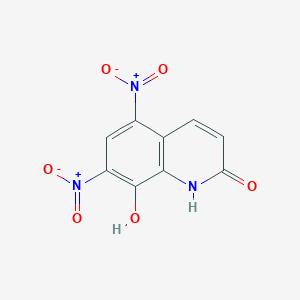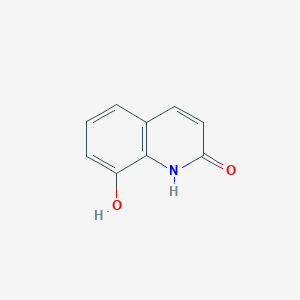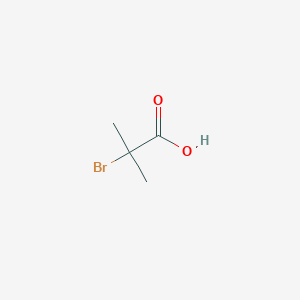
2-Bromo-2-methylpropanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related brominated compounds often involves free radical reactions, utilizing basic materials like methylbenzoic and bromine, under light or with initiators like AIBN. These methods highlight the potential pathways for synthesizing compounds such as 2-Bromo-2-methylpropanoic acid by adapting the mole ratio of materials, solvents, reaction time, and the amount of initiator to optimize yield (Wang Ping, 2011).
Molecular Structure Analysis
Research into the molecular structure and physical properties of brominated compounds, such as 2-Bromo-1,1,1-trichloro-2-methylpropane, has shown that these substances can form plastic crystals with disordered orientations of molecules. These findings provide insight into the structural characteristics of 2-Bromo-2-methylpropanoic acid, suggesting potential for unique physical properties (Tsutomu Koide et al., 1966).
Chemical Reactions and Properties
The chemical behavior of 2-Bromo-2-methylpropanamides, for instance, demonstrates the base-promoted formation of spiro-oxazolidinones and their hydrolysis under acidic conditions to yield ω-aminoester amides. This exemplifies the reactivity of brominated compounds in nucleophilic addition and substitution reactions, providing a framework for understanding the reactions of 2-Bromo-2-methylpropanoic acid (P. Scrimin et al., 1988).
Physical Properties Analysis
The analysis of related compounds' physical properties, such as crystal structure and phase transitions, can shed light on the behavior of 2-Bromo-2-methylpropanoic acid under different conditions. For example, the study of 2-Bromo-1,1,1-trichloro-2-methylpropane's phase transition at about −62°C reveals insights into potential phase behavior of 2-Bromo-2-methylpropanoic acid (Tsutomu Koide et al., 1966).
Chemical Properties Analysis
The chemical properties of brominated compounds, such as reactivity towards nucleophiles, decomposition pathways, and formation of complex structures, are crucial for understanding the reactivity and stability of 2-Bromo-2-methylpropanoic acid. Research into compounds like 2-Bromo-2-nitropropane-1,3-diol provides valuable information on decomposition and reaction pathways that could be relevant to 2-Bromo-2-methylpropanoic acid (B. C. Challis & T. Yousaf, 1991).
Applications De Recherche Scientifique
Synthesis of Spiro-oxazolidinones : 2-Bromo-2-methylpropanamides are utilized in creating spiro-oxazolidinones, which can be hydrolyzed under acidic conditions to yield α-aminoester amides (Scrimin et al., 1988).
Schmidt Glycosidation Reaction : The acid serves as a steering group in the Schmidt glycosidation reaction for rapid and efficient glycosidation of sterically hindered alcohols under mild, acidic conditions (Szpilman & Carreira, 2009).
Synthesis of α- and β-Fluoroamino Acids : It is used in synthesizing α- and β-fluoroamino acids with yields ranging from 10% to 32% (Kröger & Haufe, 1997).
Synthesis of Polymeric Architectures : 2-Bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers are used as ATRP macroinitiators for synthesizing various polymeric architectures, particularly in drug delivery bioconjugates (Velázquez et al., 2020).
Studying Solvent Effects : The enthalpies of solution of 2-bromo-2-methylpropane and 2-bromo-2-methylbutane in mono- and dialcohols at 298.15 K are crucial for studying solvent structure and alkyl halide size effects on solute molecules (Albuquerque et al., 1998).
Decomposition Products : 2-Bromo-2-nitropropane-1,3-diol decomposes in aqueous base to produce various chemicals including tris(hydroxymethyl)-nitromethane and glycolic acid (Challis & Yousaf, 1991).
Medical Applications : It possesses significant anti-inflammatory activity and gastric tolerability, comparable to ibuprofen, indicating potential medical applications (Dilber et al., 2008).
Cosmetic Industry : Bronopol, derived from 2-Bromo-2-methylpropanoic acid, is used as a preservative in cosmetics to inhibit microorganism development and maintain composition stability (Matczuk et al., 2012).
Efficient Synthesis : Chloromethyl 2-ethoxy-2-methylpropanoate's synthesis from 2-bromoisobutyric acid is efficient and useful in scientific research (Ragan et al., 2010).
Liquid-Phase Synthesis : The method for synthesizing 2-methyl-2-aryloxypropanoic acid derivatives on polyethylene glycol (PEG) supported 2-Bromo-2-Methylpropanoate has potential applications in research (Huang et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPGBOGLXKMDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062151 | |
| Record name | Propanoic acid, 2-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methylpropanoic acid | |
CAS RN |
2052-01-9 | |
| Record name | Bromoisobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromoisobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoisobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-bromo-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-2-METHYLPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821P2R6B0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








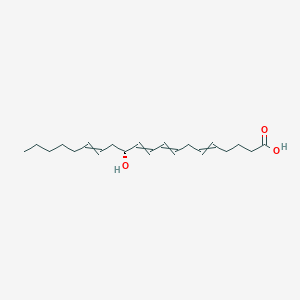

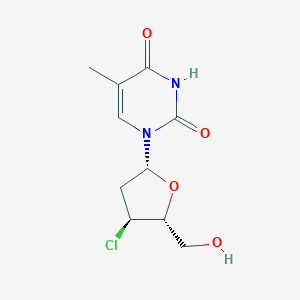
![Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B32262.png)
